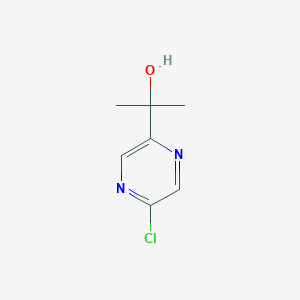
2-(5-Chloropyrazin-2-yl)propan-2-ol
Cat. No. B2691852
M. Wt: 172.61
InChI Key: ZNGQOKCTJKGQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187464B2
Procedure details


A well-stirring solution of methyl 5-chloropyrazine-2-carboxylate (23.5 g, 136 mmol) in Tetrahydrofuran (THF) (172 ml) under nitrogen was cooled to −10° C. and became a thick tan suspension. Added methylmagnesium bromide, 3M in diethyl ether (100 ml, 300 mmol) slowly making sure the temperature did not rise above 0° C. After 1 hour, the reaction now at 0° C. was quenched with saturated NH4Cl (100 mL) slowly, followed by EtOAc (100 mL), and the dark mixture was stirred overnight. The mixture was diluted with 400 mL water and 100 mL EtOAc, and the layers were separated. The aqueous layer was extracted with EtOAc (2×300 mL). The combined EtOAc extracts were dried over MgSO4, filtered, and concentrated to give a dark residue, which was divided into two batches. Each batch was loaded (with 10% CH2Cl2/cyclohexane) onto a pre-equilibrated (with hexanes) 330 g silica cartridge and purified using normal phase chromatography CISCO): 0-25% ethyl acetate/hexanes (30 min), 25% (15 min). Product began eluting at 33 minutes. Product fractions were concentrated to afford 2-(5-chloropyrazin-2-yl)propan-2-ol (6.232 g, 25%) as a low viscosity orange oil. MS (m/z) 173.1 (M+H+).




Name
CH2Cl2 cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
25%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5](C(OC)=O)=[N:6][CH:7]=1.C[Mg]Br.C([O:17][CH2:18][CH3:19])C.[CH2:20](Cl)Cl.C1CCCCC1>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:18]([OH:17])([CH3:19])[CH3:20])=[N:6][CH:7]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
172 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
CH2Cl2 cyclohexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.C1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the dark mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not rise above 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction now at 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with saturated NH4Cl (100 mL) slowly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with 400 mL water and 100 mL EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (2×300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined EtOAc extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
0-25% ethyl acetate/hexanes (30 min), 25% (15 min)
|
|
Duration
|
15 min
|
WASH
|
Type
|
WASH
|
|
Details
|
Product began eluting at 33 minutes
|
|
Duration
|
33 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Product fractions were concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=CC(=NC1)C(C)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.232 g | |
| YIELD: PERCENTYIELD | 25% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
